KadoblongifolinB

Description

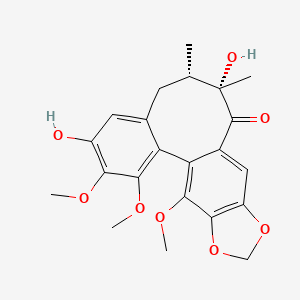

Structure

3D Structure

Properties

Molecular Formula |

C22H24O8 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(9S,10S)-5,10-dihydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |

InChI |

InChI=1S/C22H24O8/c1-10-6-11-7-13(23)17(26-3)19(27-4)15(11)16-12(21(24)22(10,2)25)8-14-18(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |

InChI Key |

IXNUVJXELYIQPE-MGUXCZDKSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)OC)OC)O |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)O |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation Methodologies of Kadoblongifolinb

Historical Trajectory of Kadoblongifolin B Isolation from Botanical Sources

Kadoblongifolin B was first isolated from the stems of Kadsura oblongifolia, a plant species belonging to the family Schisandraceae. nih.gov The isolation of this compound was part of a broader investigation into the chemical constituents of this plant, which has been used in traditional medicine. researchgate.net Researchers were interested in identifying the bioactive compounds responsible for the plant's therapeutic properties. The process began with the collection and extraction of the plant material, followed by a series of separation and purification steps to isolate the individual chemical components. nih.govjsmcentral.org

In a notable study, Kadoblongifolin B was identified along with two other new dibenzocyclooctadiene lignans (B1203133), Kadoblongifolin A and Kadoblongifolin C, and five other known lignans from the stems of Kadsura oblongifolia. nih.gov This discovery highlighted the chemical diversity within this plant species and provided new compounds for further biological evaluation. The isolation of Kadoblongifolin B has also been reported in studies comparing the chemical profiles of different Kadsura species, where it was found to be a marker compound for distinguishing between K. heteroclita, K. longipedunculata, and K. coccinea. frontiersin.org

Advanced Chromatographic Techniques for Kadoblongifolin B Purification

The purification of Kadoblongifolin B from the crude plant extract is a critical step that relies on advanced chromatographic techniques. jsmcentral.orgmoravek.com Chromatography is a laboratory technique used to separate the components of a mixture. medwinpublishers.com The general workflow for isolating a pure compound like Kadoblongifolin B involves several stages:

Extraction: The initial step involves the extraction of chemical compounds from the dried and powdered stems of Kadsura oblongifolia using an appropriate solvent.

Fractionation: The crude extract is then subjected to preliminary separation techniques, such as column chromatography, to separate the complex mixture into simpler fractions. jsmcentral.org

Purification: The fractions containing the compound of interest are further purified using more advanced and high-resolution chromatographic methods. moravek.comasccollegekolhar.in

High-Performance Liquid Chromatography (HPLC) is a key technique used in the final stages of purification. jsmcentral.org HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase, allowing for a very high degree of separation. This technique is essential for obtaining Kadoblongifolin B in a highly pure form, which is necessary for accurate structural analysis and biological testing.

Sophisticated Spectroscopic and Spectrometric Approaches for Kadoblongifolin B Structural Elucidation

Once a pure sample of Kadoblongifolin B is obtained, its chemical structure is determined using a combination of sophisticated spectroscopic and spectrometric methods. nih.govchromatographyonline.comnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. nptel.ac.innih.gov For Kadoblongifolin B, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for its structural determination. nih.gov

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide information about the types and number of hydrogen and carbon atoms in the molecule, respectively. mdpi.comuni-muenchen.de The chemical shifts of these nuclei give clues about their electronic environment and neighboring functional groups.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between atoms. acdlabs.com

COSY spectra reveal which protons are coupled to each other, helping to identify adjacent protons in the molecular structure.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the carbon skeleton of the molecule. nih.gov

The comprehensive analysis of these NMR data allowed for the complete assignment of the proton and carbon signals of Kadoblongifolin B, leading to the determination of its planar structure. nih.gov

Synthetic Strategies for Kadoblongifolinb and Analogues

Total Synthesis Approaches for Dibenzocyclooctadiene Lignan (B3055560) Frameworks

The core challenge in the synthesis of dibenzocyclooctadiene lignans (B1203133) lies in the efficient construction of the central eight-membered ring and the stereocontrolled formation of the biaryl bond. Over the years, several elegant strategies have been devised to tackle this complex molecular scaffold.

One of the most prominent and historically significant methods is the intramolecular oxidative aryl-aryl coupling of diarylbutane precursors. This biomimetic approach mimics the natural biosynthetic pathway of these lignans. Various reagents have been employed for this key transformation, each with its own set of advantages and limitations.

Another powerful and widely adopted strategy involves palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, in particular, has proven to be a versatile tool for the formation of the biaryl bond. researchgate.netosi.lv This approach often involves the coupling of two appropriately functionalized aromatic fragments, followed by a separate ring-closing step to form the cyclooctadiene ring.

More recent approaches have utilized ring-closing metathesis (RCM) to forge the eight-membered ring. This method offers a convergent and often high-yielding route to the dibenzocyclooctadiene core. The required diene precursors can be assembled through various means, including Wittig reactions or cross-coupling strategies.

Radical cyclizations have also emerged as a viable strategy. For instance, the use of N-hydroxyphthalimide (NHPI) esters in radical cyclizations has been showcased for the synthesis of diverse dibenzocyclooctadiene lignans, offering a novel entry into this complex ring system. researchgate.net

Strategies for Stereoselective and Enantioselective Synthesis of Kadoblongifolin B Scaffolds

The biological activity of dibenzocyclooctadiene lignans is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. These strategies must address both the point chirality of the substituents on the cyclooctadiene ring and the axial chirality of the biaryl bond.

Atroposelective synthesis , which controls the orientation of the two aryl rings, is a key challenge. A significant breakthrough in this area is the development of palladium-catalyzed atroposelective C-H functionalization . For example, atroposelective C-H alkynylation has been successfully applied to the gram-scale, stereocontrolled formal syntheses of related lignans like (+)-isoschizandrin and (+)-steganone. researchgate.netnih.gov This method often employs a transient chiral auxiliary, such as an amino acid, to induce enantioselectivity. researchgate.netnih.gov Metal-organic cooperative asymmetric C-H functionalization represents another promising strategy for achieving atroposelectivity. bohrium.com

The control of stereocenters on the eight-membered ring is typically achieved through several methods. Substrate-controlled diastereoselective reactions are commonly employed, where the existing chirality in the molecule directs the stereochemical outcome of subsequent transformations. unibe.chrsc.org Alternatively, chiral auxiliaries can be used to guide the stereoselective formation of key bonds.

Asymmetric catalysis offers a more efficient and atom-economical approach. This includes enantioselective reductions of ketones to establish chiral alcohol centers and rhodium-catalyzed enantioselective ring closures. chim.it The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

Semisynthetic Modification and Derivatization for Structural Diversification

Semisynthesis, starting from naturally abundant lignans, provides a practical avenue for generating a diverse range of analogues for structure-activity relationship (SAR) studies. While specific semisynthetic studies on Kadoblongifolin B are not extensively reported, research on related lignans from the Kadsura genus offers valuable insights into potential derivatization strategies. researchgate.net

For instance, a series of C(18) dibenzocyclooctadiene lignan analogues have been synthesized from (+)-Gomisin K3 and kadsurarin, isolated from Schizandra arisanensis and Kadsura matsudai, respectively. nih.gov These modifications primarily involved esterification of hydroxyl groups to explore their inhibitory activity against hepatitis B virus. nih.gov The results indicated that the nature of the ester group significantly influences the biological activity, with a but-3-enoyl group showing the most potent inhibition. nih.gov

Similarly, phytochemical investigations of Kadsura coccinea have led to the isolation of numerous dibenzocyclooctadiene lignans, and the hepatoprotective effects of a large series of these natural and derivatized compounds have been evaluated. nih.gov These studies help to build a comprehensive understanding of the SAR for this class of compounds, guiding the design of future analogues with improved therapeutic potential. Such approaches could be readily applied to Kadoblongifolin B to probe the importance of its free hydroxyl group and other functionalities.

Development of Novel Synthetic Methodologies for Lignan Structures

The pursuit of more efficient and elegant synthetic routes to lignans continues to drive the development of novel synthetic methodologies. These new methods often offer improved step-economy, stereocontrol, and functional group tolerance.

One notable innovation is the use of cascade reactions , where multiple bond-forming events occur in a single synthetic operation. capes.gov.br These biomimetic approaches can rapidly assemble complex molecular architectures from simple precursors, significantly shortening synthetic sequences.

The application of photocatalysis in lignan synthesis is another burgeoning area. For example, iridium-photocatalyzed radical cyclizations have been employed to construct the spirocyclic core of kadsulignan E. researchgate.net Organophotoredox catalysis has also been investigated for stereoselective cycloadditions to form related bicyclic systems.

Mechanistic Investigations of Biological Activities of Kadoblongifolinb in Cellular and Model Systems

Molecular and Cellular Targets of Kadoblongifolin B

The identification of specific molecular and cellular targets is crucial to understanding the pharmacological profile of a compound. For Kadoblongifolin B, research into its direct interactions with cellular components is still an emerging area.

Enzyme Inhibition and Activation Profiles

Currently, there is a lack of specific studies detailing the inhibitory or activation effects of Kadoblongifolin B on particular enzymes. While the broader class of lignans (B1203133) has been investigated for various enzymatic interactions, the specific enzyme inhibition and activation profile for Kadoblongifolin B remains to be characterized. jst.go.jpnih.govresearchgate.netlibretexts.orgbiorxiv.org

Receptor Binding and Modulation Studies

Specific receptor binding and modulation assays for Kadoblongifolin B have not been extensively reported. A study focusing on lignan (B3055560) extracts from Kadsura longipedunculata suggested potential agonist activity at the 5-HT1A receptor, but it did not specifically identify Kadoblongifolin B as the definitive active molecule. nih.govgrantome.comnih.govnih.goveuropa.euresearchgate.net Further research is required to determine if Kadoblongifolin B directly binds to and modulates this or other receptors.

Interference with Intracellular Signaling Pathways

The precise mechanisms by which Kadoblongifolin B may interfere with intracellular signaling pathways have not been elucidated. General studies on related compounds suggest that lignans can influence pathways critical to cell survival and proliferation, but direct evidence linking Kadoblongifolin B to specific signaling cascades such as MAP kinase or PI3K/Akt is not yet available. researchgate.netmdpi.comnih.govnih.gov

Anti-tumorigenic Mechanisms in in vitro Cellular Models

The anti-tumor potential of lignans from the Kadsura genus is a subject of ongoing research. acgpubs.orgresearchgate.net These effects are often mediated through the induction of programmed cell death and the disruption of the cell cycle.

Induction of Programmed Cell Death (Apoptosis and Necroptosis)

While many anti-cancer compounds exert their effects by inducing apoptosis, specific studies confirming this mechanism for Kadoblongifolin B are lacking. teachmeanatomy.infogenome.jpwikipedia.orgnih.govresearchgate.netnih.gov The apoptotic process involves distinct pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, which converge on the activation of caspases. nih.gov There is currently no published data detailing whether Kadoblongifolin B activates initiator or effector caspases, modulates Bcl-2 family proteins, or induces other hallmarks of apoptosis. Similarly, its potential to induce necroptosis, a form of programmed necrosis, has not been investigated.

Cell Cycle Perturbations and Growth Arrest

The ability of a compound to interfere with the cell cycle is a key anti-tumorigenic mechanism. cam.ac.uknih.govfrontiersin.orgmdpi.comnih.govbiorxiv.orgresearchgate.netkhanacademy.org This often involves arresting cells at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing their proliferation. At present, there is no scientific literature available that describes the effects of Kadoblongifolin B on cell cycle progression or its ability to induce growth arrest in cancer cell lines.

Inhibition of Cellular Proliferation and Migration

Dibenzocyclooctadiene lignans, the class of compounds to which Kadoblongifolin B belongs, are recognized for their anti-tumor activities. acgpubs.orgresearchgate.netresearchgate.net Research has confirmed that lignans extracted from Kadsura oblongifolia, the plant from which Kadoblongifolin B is sourced, exhibit significant antitumor activity, particularly against lung, nasopharyngeal, and colorectal cancer cell lines. acgpubs.org This suggests a potential role in inhibiting the proliferation of cancer cells.

While the broad class of lignans from the Kadsura genus is noted for these anti-tumor effects, specific studies detailing the direct effects of isolated Kadoblongifolin B on cellular proliferation and migration pathways are not extensively documented in the currently available scientific literature. The general anti-tumor activity of the compound class implies an underlying mechanism involving the modulation of cell growth and motility, which are fundamental processes in tumor progression.

Modulation of Angiogenesis in Relevant Preclinical Models (e.g., zebrafish embryo)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The zebrafish embryo is a widely used preclinical model for studying this process due to its rapid development and transparent body, which allows for real-time imaging of blood vessel formation. acgpubs.org

Although some lignans from the Kadsura genus have been evaluated in zebrafish models for toxicity, specific investigations into the modulation of angiogenesis by Kadoblongifolin B have not been reported. acgpubs.org One study noted that certain compounds from Kadsura coccinea were toxic to zebrafish embryos, affecting cardiac development, but this research did not focus on angiogenesis. acgpubs.org Therefore, while the anti-tumor potential of the broader compound family is established, the specific role of Kadoblongifolin B in modulating angiogenesis in preclinical models like the zebrafish embryo remains an area for future investigation.

Molecular Basis of Anti-inflammatory Responses

Plants of the Kadsura genus have a long history of use in traditional medicine for treating conditions associated with inflammation, such as rheumatism. acgpubs.orgresearchgate.net Pharmacological studies have confirmed that lignans isolated from this genus possess significant anti-inflammatory properties. acgpubs.orgresearchgate.net

Suppression of Inflammatory Mediators (e.g., NO, cytokines)

A key mechanism underlying the anti-inflammatory effects of natural compounds is the suppression of inflammatory mediators. Compounds isolated from the Kadsura genus have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. researchgate.net For instance, Kadsuralignan L, a related lignan, demonstrated moderate inhibitory activity on NO production with an IC₅₀ value of 52.50 μM. researchgate.net This capacity to suppress key inflammatory molecules like NO is a strong indicator of the anti-inflammatory potential of lignans from this genus, including Kadoblongifolin B. However, specific data quantifying the effect of Kadoblongifolin B on various cytokines (e.g., TNF-α, IL-6) and NO are not detailed in the reviewed literature.

Modulation of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

The anti-inflammatory actions of dibenzocyclooctadiene lignans are often rooted in their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. acgpubs.org

Research on related lignans provides insight into these mechanisms. Schizandrin A, for example, has been shown to exert its effects by suppressing IKKβ/NF-κB signaling. acgpubs.org Another related compound, Anwulignan, modulates the p38/MAPK signaling pathway. acgpubs.org These findings suggest that a likely molecular basis for the anti-inflammatory activity of Kadoblongifolin B involves the modulation of these central pro-inflammatory cascades. Direct investigation is needed to confirm the specific interactions of Kadoblongifolin B with NF-κB and MAPK pathway components.

Neuroprotective Effects in Cellular and in vivo Models

Lignans isolated from the Kadsura genus are reported to possess neuroprotective effects, offering potential therapeutic avenues for neurodegenerative conditions like Alzheimer's disease. acgpubs.orgresearchgate.netresearchgate.net This protective activity is often linked to the antioxidant and anti-inflammatory properties of these compounds. acgpubs.org

Mitigation of Oxidative Stress in Neural Cell Lines

A primary mechanism contributing to neurodegeneration is oxidative stress, which leads to neuronal damage. The dibenzocyclooctadiene lignan class is known for its antioxidant activity, which is fundamental to its neuroprotective potential. acgpubs.orgresearchgate.netresearchgate.net By counteracting oxidative stress, these compounds can help protect neural cells from damage. While the general antioxidant capacity of the lignan family to which Kadoblongifolin B belongs is well-established, specific studies demonstrating the mitigation of oxidative stress by isolated Kadoblongifolin B in neural cell lines have yet to be reported.

Table of Biological Activities for Lignans from the Kadsura Genus

| Biological Activity | Observed Effect | Relevant Signaling Pathway/Mediator | Reference |

|---|---|---|---|

| Anti-tumor | Inhibition of cancer cell growth (lung, nasopharyngeal, colorectal) | Cell Proliferation Pathways | acgpubs.org |

| Anti-inflammatory | Inhibition of inflammatory responses | NF-κB, MAPK | acgpubs.orgresearchgate.net |

| Suppression of Inflammatory Mediators | Inhibition of Nitric Oxide (NO) production | iNOS | researchgate.net |

| Neuroprotection | Protective effects against neuronal damage | Antioxidant Pathways | acgpubs.orgresearchgate.netresearchgate.net |

| Antioxidant | General antioxidative stress effects | N/A | acgpubs.orgresearchgate.net |

Protection Against Excitotoxicity and Neuroinflammation

While direct studies on Kadoblongifolin B's role in preventing excitotoxicity and neuroinflammation are not available in the reviewed literature, the broader class of lignans from the Kadsura genus is recognized for its neuroprotective and anti-inflammatory properties. acgpubs.org Neuroinflammation is a complex process mediated by glial cells like microglia and astrocytes, which, when chronically activated, contribute to neuronal damage through the release of pro-inflammatory cytokines. This process is a hallmark of many neurodegenerative disorders. Lignans from Kadsura are used in traditional medicine to treat conditions such as inflammation. acgpubs.org This traditional use, combined with modern pharmacological findings of anti-inflammatory activity for the lignan class, suggests a potential mechanism for neuroprotection. acgpubs.orgfrontiersin.org The anti-inflammatory action of related phytochemicals often involves the inhibition of key signaling pathways like NF-κB and the reduction of pro-inflammatory mediators, which could mitigate neuroinflammatory processes and subsequent excitotoxicity. frontiersin.orgnih.gov

Antioxidant and Free Radical Scavenging Mechanisms

Lignans from the genus Kadsura have demonstrated notable antioxidant effects. acgpubs.org The mechanism behind the antioxidant activity of phenolic compounds, a category that includes lignans, often involves scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.orgmdpi.com These actions neutralize reactive oxygen species (ROS), preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA. The specific efficiency of Kadoblongifolin B as an antioxidant has not been quantified in the available research, but the general antioxidant capacity of this class of compounds is a recurring finding in pharmacological studies of the Kadsura genus. acgpubs.org

Antiviral Activities and Proposed Mechanisms (e.g., Anti-HBV, Anti-HIV)

Intriguing evidence points to the antiviral potential of lignans from the Kadsura genus, including activity against the Human Immunodeficiency Virus (HIV). acgpubs.org Studies have shown that this class of compounds possesses anti-HIV activity, although the precise mechanism of action for Kadoblongifolin B is not specified. acgpubs.org The general approach for antiviral drugs targeting viruses like HIV and Hepatitis B Virus (HBV) often involves inhibiting critical stages of the viral life cycle, such as reverse transcription or viral entry. frontiersin.orgfrontiersin.org For instance, many dual-activity anti-HIV/HBV drugs are nucleoside reverse transcriptase inhibitors that terminate the viral replication chain. frontiersin.orgfrontiersin.org While specific research on Kadoblongifolin B's impact on HBV or HIV replication is not detailed, the reported anti-HIV activity for the broader Kadsura lignan class marks it as an area for potential investigation. acgpubs.org

Immunomodulatory Effects and Underlying Cellular Processes

The immunomodulatory effects of Kadsura lignans are among their significant reported biological activities. acgpubs.org Biphenyl (B1667301) cyclooctene (B146475) lignans, the structural class to which Kadoblongifolin B belongs, have demonstrated excellent immunoprotective effects. acgpubs.org Immunomodulation can involve various cellular processes, such as regulating the function of immune cells like lymphocytes and macrophages, and modulating the production of cytokines. mdpi.comnih.gov For example, some polysaccharides have been shown to activate macrophages and stimulate the release of signaling molecules like TNF-α through pathways involving NF-κB and MAPKs. researchgate.net Although the specific cellular processes and pathways modulated by Kadoblongifolin B have not been elucidated, the established immunomodulatory and immunoprotective actions of its parent class of compounds are significant. acgpubs.org

Table 1: Summary of Reported Biological Activities for the Lignan Class from the Kadsura Genus

| Biological Activity | Associated Finding | Reference |

| Anti-inflammatory | Used in traditional medicine to treat inflammation. | acgpubs.org |

| Antioxidant | Lignans from the genus demonstrate antioxidant effects. | acgpubs.org |

| Anti-HIV | Pharmacological studies show that Kadsura lignans possess anti-HIV activity. | acgpubs.org |

| Immunomodulatory | Lignans from the genus have shown immunomodulatory and immunoprotective effects. | acgpubs.org |

| Neuroprotective | Studies indicate neuroprotective effects for this class of compounds. | acgpubs.org |

Structure Activity Relationship Sar Studies of Kadoblongifolinb and Its Analogues

Identification of Key Structural Motifs Essential for Biological Activities

SAR studies have consistently highlighted several structural motifs within the daphnane-type skeleton of Kadoblongifolin B that are indispensable for its biological effects, particularly its anti-HIV and cytotoxic activities.

The C-20 Aldehyde Group: The aldehyde functionality at the C-20 position is one of the most critical features for high-potency activity. Its reduction to a primary alcohol, as seen in the related natural product Kadoblongifolin A, or its oxidation to a carboxylic acid, results in a dramatic decrease or complete loss of biological activity. This suggests the C-20 aldehyde acts as a crucial hydrogen bond acceptor or participates in a covalent interaction within the biological target's binding site.

The C-13 Orthoester Moiety: The orthoester group at C-13, specifically the 13-(2-aminobenzoyl) orthoacetate, is another pivotal determinant of bioactivity. The nature of the substituent on the aromatic ring significantly influences potency. The presence and position of the amino group are vital, indicating that this region is involved in specific electronic or hydrogen bonding interactions with the target protein. Modifications to this side chain have been a primary focus for generating analogues with modulated activity profiles.

The C-9 Hydroxyl Group: The free hydroxyl group at the C-9 position is essential for activity. It is believed to function as a key hydrogen bond donor, anchoring the ligand into its binding pocket. Esterification or etherification of this group invariably leads to a significant reduction in potency, confirming its role as a primary interaction point.

The Daphnane (B1241135) Core Skeleton: The rigid, polycyclic 5/7/6-membered ring system provides the foundational scaffold necessary to orient the key functional groups (C-9 OH, C-13 orthoester, C-20 aldehyde) in a precise spatial arrangement. The specific stereochemistry and conformation of this core structure are crucial for fitting into the complementary topology of the target protein. The C-6,7-epoxide or a C-6,7-double bond, characteristic of this class, also contributes to the required conformation and reactivity.

Correlation of Functional Group Modifications with Bioactivity Modulation

Systematic chemical modifications of Kadoblongifolin B have provided a quantitative understanding of how specific functional groups contribute to its bioactivity. The primary endpoints for these studies have often been anti-HIV-1 activity (measured by EC₅₀) and cytotoxicity against various cancer cell lines (measured by IC₅₀).

Key findings from these studies include:

Modification at C-20: As noted, the C-20 aldehyde is paramount. The conversion of this aldehyde to an alcohol (Kadoblongifolin A) reduces anti-HIV-1 activity by several orders of magnitude. This highlights the unique electronic and steric properties of the aldehyde in target engagement.

Modification at C-13: The orthoester side chain is highly tunable. Replacing the 2-aminobenzoyl group with other aromatic or aliphatic esters leads to a wide range of activities. For instance, removing the amino group from the benzoyl ring or shifting its position from ortho to meta or para significantly diminishes potency, underscoring the importance of a precise interaction pattern in this region.

Modification at C-5 and C-9: Acetylation or esterification of the hydroxyl groups at C-5 and C-9 consistently results in less active compounds. The C-9 hydroxyl is particularly sensitive to modification, with even small acyl groups leading to a near-complete loss of activity, reinforcing its role as a critical hydrogen bond donor.

The following interactive table summarizes the effects of representative modifications on the biological activity of Kadoblongifolin B analogues.

| Compound | Modification from Kadoblongifolin B | Resulting Bioactivity (Anti-HIV-1 EC₅₀) | Reference |

|---|---|---|---|

| Kadoblongifolin B | Parent Compound | ~0.03 nM | |

| Kadoblongifolin A | C-20 aldehyde (CHO) reduced to alcohol (CH₂OH) | >1,000 nM (Significantly less active) | |

| C-9 Acetate Analogue | C-9 hydroxyl (OH) acetylated to OAc | Inactive | |

| C-13 Benzoyl Analogue | C-13 (2-aminobenzoyl) replaced with benzoyl | ~50 nM (Reduced activity) | |

| C-13 (4-aminobenzoyl) Analogue | C-13 amino group moved from ortho to para position | >500 nM (Significantly less active) |

Conformational Dynamics and Their Influence on Ligand-Target Interactions

The biological activity of Kadoblongifolin B is not only dependent on its functional groups but also on the specific three-dimensional conformation adopted by its polycyclic core. The daphnane skeleton is conformationally constrained, forcing the A, B, and C rings into a well-defined arrangement. This rigidity ensures that the key pharmacophoric groups are pre-organized into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

Nuclear Magnetic Resonance (NMR) studies and computational analysis have shown that the seven-membered B-ring adopts a stable boat-chair conformation. This specific fold is crucial for positioning the C-9 hydroxyl and the bulky C-13 orthoester group on opposite faces of the molecule. This orientation is believed to be optimal for interaction with the C1 domain of Protein Kinase C (PKC), a well-established target for daphnane and tigliane (B1223011) diterpenoids. The C-13 side chain, while attached to the rigid core, possesses its own rotational freedom, allowing it to sweep through space and adopt a low-energy conformation that maximizes favorable interactions (e.g., pi-stacking, hydrophobic contacts) within the binding site. Any structural modification that disrupts the core conformation or restricts the necessary flexibility of the side chain can lead to a significant loss of affinity and biological activity.

Computational Approaches in SAR Elucidation

To complement experimental SAR data, computational methods have become invaluable tools for understanding and predicting the activity of Kadoblongifolin B analogues. These in silico techniques provide a molecular-level rationale for observed SAR trends and guide the design of new, potentially more potent compounds.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For daphnane analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a typical 3D-QSAR study, a set of structurally related analogues with known activities are aligned based on a common scaffold. Then, steric and electrostatic fields (in CoMFA) or other physicochemical descriptors (in CoMSIA) are calculated around each molecule. A statistical method, such as Partial Least Squares (PLS), is used to generate a model that relates variations in these fields to variations in biological activity (e.g., IC₅₀).

The resulting QSAR models can be visualized as 3D contour maps. For Kadoblongifolin B analogues, these maps often reveal:

Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are detrimental. Such maps frequently highlight the need for a sterically defined group at the C-13 position.

Electrostatic Maps: Blue contours identify areas where positive charges (or hydrogen bond donors) enhance activity, often appearing near the C-9 hydroxyl. Red contours show where negative charges (or hydrogen bond acceptors) are preferred, typically seen near the C-20 aldehyde.

These models not only explain existing SAR data but also possess predictive power, allowing researchers to estimate the activity of novel, yet-to-be-synthesized analogues.

Molecular docking and molecular dynamics (MD) simulations are used to model the direct interaction between Kadoblongifolin B and its putative biological target, most commonly the C1b domain of PKCδ.

Molecular Docking: This technique predicts the most favorable binding pose (orientation and conformation) of a ligand within a protein's active site. Docking studies of Kadoblongifolin B into the PKCδ C1b domain consistently predict a binding mode that rationalizes the experimental SAR data. The model typically shows a triad (B1167595) of crucial hydrogen bonds:

The C-9 hydroxyl acts as a donor to the backbone carbonyl of a key amino acid (e.g., Thr242).

The C-20 aldehyde oxygen acts as an acceptor from a backbone amide NH group (e.g., Gly253).

A third hydrogen bond often involves the C-5 hydroxyl. Furthermore, the 2-aminobenzoyl group at C-13 is positioned in a hydrophobic pocket, engaging in van der Waals and pi-stacking interactions.

Together, these computational approaches provide a powerful framework for interpreting SAR data and guiding the rational design of next-generation analogues based on the Kadoblongifolin B scaffold.

Advanced Analytical Methodologies for Kadoblongifolinb Research

High-Performance Chromatographic Techniques for Quantification and Purity Analysis (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the research of Kadoblongifolin B. These techniques are fundamental for both the initial isolation of the compound from its natural source and the subsequent analysis of its purity and quantity in various samples.

The isolation of Kadoblongifolin B from the stems of Kadsura oblongifolia typically involves a multi-step chromatographic process. researchgate.net This process often begins with column chromatography over silica (B1680970) gel, followed by purification using preparative HPLC to yield the pure compound. For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. jpionline.orgresearchgate.net

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. frontiersin.orgmdpi.com While specific UPLC methods for Kadoblongifolin B are not detailed in the literature, the principles are directly applicable. A UPLC-based method would allow for rapid screening of Kadsura extracts to determine the presence and approximate concentration of Kadoblongifolin B, facilitating high-throughput analysis in authentication or metabolic studies. frontiersin.orgnih.gov

Key applications of these techniques in Kadoblongifolin B research include:

Purity Assessment: HPLC and UPLC can separate Kadoblongifolin B from other closely related lignans (B1203133) and impurities present in the extract, allowing for an accurate determination of its purity. pensoft.net

Quantification: By creating a calibration curve with a pure standard, these methods can precisely quantify the amount of Kadoblongifolin B in crude extracts or processed samples. jpionline.orgresearchgate.net

Authentication: Comparative HPLC/UPLC profiling of different Kadsura species can use Kadoblongifolin B as a chemical marker to distinguish authentic plant material from adulterants. frontiersin.org

Coupled Spectrometric Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS)

Pairing chromatographic separation with mass spectrometry (MS) provides an exceptionally powerful platform for the analysis of Kadoblongifolin B. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly prominent in natural product research. nih.gov

In the initial characterization of Kadoblongifolin B, high-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine its exact molecular formula. mdpi.com For more complex analyses, such as profiling the chemical constituents of Kadsura species, LC-MS is the method of choice. frontiersin.orgresearchgate.net In a study aimed at authenticating crude drugs, LC-MS was used to analyze the chemical profiles of three different Kadsura species. frontiersin.orgnih.gov Kadoblongifolin B was identified as a key differentiating marker, with its ion intensity being notably higher in K. heteroclita and K. longipedunculata compared to K. coccinea. frontiersin.org The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the parent ion, a technique known as Multiple Reaction Monitoring (MRM), which allows for reliable quantification even in complex biological matrices. mdpi.comchromatographyonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful coupled technique, but it is generally reserved for volatile and thermally stable compounds. researchgate.net Lignans like Kadoblongifolin B are typically non-volatile, making direct analysis by GC-MS challenging without a prior chemical modification step known as derivatization. researchgate.net While GC-MS has been used to analyze the volatile essential oils from Kadsura oblongifolia, it is not the standard method for analyzing its lignan (B3055560) content. fda.gov

Table 1: Application of Spectrometric Techniques in Lignan Research

| Technique | Application in Kadoblongifolin B Context | Information Obtained | Reference |

|---|---|---|---|

| ESI-MS / HRESIMS | Structure Elucidation | Determination of molecular weight and elemental formula of the newly isolated compound. | researchgate.netmdpi.com |

| LC-MS | Chemical Profiling & Authentication | Identification and relative quantification of Kadoblongifolin B in complex extracts to differentiate between plant species. | frontiersin.orgnih.gov |

| LC-MS/MS | Targeted Quantification | Highly sensitive and specific quantification in various matrices (e.g., plasma, tissues) for pharmacokinetic or metabolomic studies. | nih.govresearchgate.netresearchgate.net |

| GC-MS | Analysis of Volatile Components | Used for analyzing volatile compounds like essential oils from the same plant, but not typically for non-volatile lignans without derivatization. | fda.govnih.gov |

Development and Validation of Analytical Procedures for Research Purposes

For any analytical method to be considered reliable and reproducible, it must undergo a thorough development and validation process. fda.govresearchgate.net This ensures the data generated is accurate and fit for its intended purpose, a cornerstone of regulatory compliance and scientific rigor. While a fully validated method for Kadoblongifolin B has not been published, the principles of method validation are universal and would be applied in its development.

An analytical procedure is validated by establishing key performance characteristics as defined by international guidelines. jpionline.orgpensoft.net These parameters ensure the method is suitable for its intended use, whether for quantification, purity testing, or identification.

Core Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other lignans. pensoft.net

Linearity: The capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. jpionline.orgresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. jpionline.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pensoft.netresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.netresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pensoft.net

The development of a robust method for Kadoblongifolin B would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and mass spectrometer settings to achieve the desired performance characteristics. pensoft.netresearchgate.net

Application of Omics Technologies (e.g., Metabolomics) in Kadoblongifolin B Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful approach to understanding the biological context of Kadoblongifolin B. By providing a "snapshot" of the metabolic state, it can reveal information about biosynthetic pathways and the broader physiological impact of specific compounds.

A prime example of this technology's application is a study on Kadsura coccinea, a related species, which combined metabolome and transcriptome analysis to investigate lignan biosynthesis. In this research, extensive targeted metabolomics detected 51 different lignans and identified key genes involved in their synthesis.

This "omics" approach could be directly applied to research on Kadoblongifolin B to:

Elucidate Biosynthesis: By analyzing the metabolome of Kadsura oblongifolia, researchers could identify precursor molecules and intermediates in the biosynthetic pathway leading to Kadoblongifolin B.

Identify Biomarkers: Metabolomic profiling of biological samples (e.g., plasma, urine) after exposure to Kadoblongifolin B could reveal biomarkers related to its efficacy or mechanism of action.

Systems Biology Integration: Combining metabolomic data with genomic and proteomic data would enable a systems-level understanding of the compound's role and function.

The chemical profiling used to authenticate Kadsura species, which identified Kadoblongifolin B as a marker, is a form of untargeted metabolomics. frontiersin.orgnih.gov This highlights how metabolomics can serve dual roles in both quality control and fundamental biological investigation.

Chemometric and Machine Learning Approaches for Data Analysis in Lignan Research

The large and complex datasets generated by modern analytical techniques, particularly LC-MS-based metabolomics, require advanced computational tools for interpretation. Chemometrics and machine learning offer a suite of statistical and algorithmic methods to extract meaningful patterns from this data. acgpubs.org

In lignan research, these approaches are critical for making sense of complex chemical fingerprints. The study that used chemical profiles to authenticate different Kadsura species employed a heatmap to visualize the data. frontiersin.orgnih.gov A heatmap is a graphical representation of data where individual values are represented as colors; in this case, it allowed for the clear visualization of differences in the concentrations of lignans, including Kadoblongifolin B, across species. This type of pattern recognition is a fundamental application of chemometrics.

Further applications in Kadoblongifolin B research could include:

Classification: Using the chemical profiles as input, machine learning algorithms (e.g., Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA)) could build models to automatically classify unknown samples as K. oblongifolia or other species.

Structure-Activity Relationship (QSAR): By correlating the structural features of Kadoblongifolin B and related lignans with their measured biological activities, machine learning could help predict the activity of novel compounds.

Biomarker Discovery: Advanced statistical analysis can sift through complex metabolomics data to identify ions (metabolites) that are most significantly correlated with a biological state or response to treatment with Kadoblongifolin B.

Future Research Directions and Translational Perspectives for Kadoblongifolinb Studies

Exploration of Untapped Biological Activities and Therapeutic Potential

While initial studies have highlighted the potential of lignans (B1203133) from Kadsura species, the specific biological activities of Kadoblongifolin B remain largely underexplored. The genus Kadsura is a rich source of bioactive compounds, with over 337 lignans identified, many of which exhibit significant pharmacological effects. acgpubs.orgacgpubs.org These compounds have shown promise in areas such as cancer therapy, particularly against lung, nasopharyngeal, and colorectal cancers, as well as in immunomodulation. acgpubs.org

Future research should focus on a comprehensive screening of Kadoblongifolin B against a wide array of biological targets. Given the known activities of related lignans, promising areas of investigation include:

Antitumor Activity: A thorough evaluation of Kadoblongifolin B's cytotoxic effects against a diverse panel of cancer cell lines is warranted. acgpubs.org

Anti-inflammatory Effects: Investigation into its potential to modulate inflammatory pathways, for instance, by inhibiting nitric oxide (NO) production, could reveal its utility in treating inflammatory disorders. jst.go.jp

Antiviral Properties: Screening against a range of viruses, including HIV, is a logical step given the anti-HIV activity observed in other Kadsura lignans. acgpubs.orgnih.gov

Neuroprotective Effects: The potential neuroprotective activities of Kadoblongifolin B should be explored, considering the traditional use of Kadsura in treating conditions like Alzheimer's disease. acgpubs.org

Hepatoprotective Activity: Given that other dibenzocyclooctadiene lignans have shown liver-protective effects, this is another promising avenue for investigation. nih.govresearchgate.net

Refinement of Synthetic Routes for Scalable Production of Bioactive Analogues

A significant hurdle in the development of natural products as therapeutic agents is the challenge of obtaining sufficient quantities for preclinical and clinical studies. The isolation of Kadoblongifolin B from its natural source, the stems of K. oblongifolia, is not a sustainable or scalable method for large-scale production. acgpubs.orgacgpubs.org Therefore, the development of efficient and scalable synthetic routes is paramount.

Key considerations for synthetic strategies include:

Total Synthesis: Establishing a robust total synthesis of Kadoblongifolin B would provide a reliable source of the compound for further research.

Analogue Synthesis: The synthetic route should be amenable to the creation of a library of analogues. This would enable structure-activity relationship (SAR) studies to identify which parts of the molecule are crucial for its biological activity and to potentially develop derivatives with improved potency and pharmacokinetic properties. nih.gov

Biocatalysis: Exploring enzymatic or chemoenzymatic approaches could offer more environmentally friendly and efficient methods for the synthesis of Kadoblongifolin B and its analogues. nih.gov

Deeper Elucidation of Molecular Mechanisms via Systems Biology Approaches

Understanding the precise molecular mechanism of action (MOA) is fundamental for the rational development of any new therapeutic agent. For Kadoblongifolin B, this will involve moving beyond simple phenotypic screening to a more holistic, systems-level investigation. nih.gov Systems biology approaches, which integrate large-scale experimental data with computational modeling, can provide a comprehensive understanding of how a compound affects cellular networks. nih.govnih.gov

Key approaches to elucidate the MOA of Kadoblongifolin B include:

Omics Technologies: Transcriptomics, proteomics, and metabolomics can reveal global changes in gene expression, protein levels, and metabolite profiles in response to treatment with Kadoblongifolin B. elifesciences.org

Network Pharmacology: This approach can help to identify the multiple targets and pathways that Kadoblongifolin B may modulate, providing insights into its polypharmacological effects. embopress.org

Computational Modeling: In silico docking studies and molecular dynamics simulations can predict potential protein targets and binding interactions, guiding experimental validation.

By integrating these approaches, researchers can move from identifying that a compound is active to understanding how it works, which is crucial for predicting both efficacy and potential side effects. nih.gov

Rational Design of Next-Generation Lignan-Based Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. frontiersin.org The development of chemical probes based on the Kadoblongifolin B scaffold could significantly advance our understanding of its biological targets and mechanisms. These probes are typically designed with a reactive group for covalent modification of the target and a reporter tag for visualization or affinity purification. frontiersin.org

Strategies for designing lignan-based chemical probes include:

Affinity-Based Probes: These probes are designed from a known ligand and are equipped with a reactive group and a reporter tag to identify the protein targets. frontiersin.org

Activity-Based Probes: These probes exploit the catalytic mechanism of an enzyme to form a covalent bond, providing a powerful tool for profiling enzyme activity. frontiersin.org

Fragment-Based Design: Small molecular fragments can be used to identify binding sites on a target protein, which can then be elaborated into more potent and selective probes. acs.org

The development of such probes will be invaluable for target identification and validation, paving the way for the rational design of next-generation lignan-based therapeutics.

Comparative Pharmacological Studies with Other Lignans from Kadsura Species

Kadoblongifolin B is one of many lignans isolated from the genus Kadsura. acgpubs.orgfrontiersin.org Comparative pharmacological studies with other structurally related lignans from the same genus can provide valuable insights into structure-activity relationships.

Key comparisons should include:

Potency and Efficacy: Directly comparing the biological activity of Kadoblongifolin B with other Kadsura lignans, such as Kadoblongifolin C, Schizanrin F, and Kadsurarin, in various assays. researchgate.netresearchgate.net

Target Selectivity: Determining whether these closely related compounds share the same molecular targets or exhibit distinct target profiles.

Pharmacokinetic Properties: Evaluating and comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of different Kadsura lignans.

A comparative analysis of the chemical constituents and their relative concentrations in different Kadsura species, such as K. longipedunculata, K. coccinea, and K. heteroclita, can also inform the selection of the most promising compounds for further development. frontiersin.orgnih.gov

Q & A

Q. What strategies validate the ecological relevance of Kadoblongifolin B in its native plant species?

- Methodological Answer : Conduct field studies to correlate compound concentration with environmental stressors (e.g., UV exposure, herbivory). Use RNA-seq to profile biosynthetic gene clusters in response to stress. Perform ecological assays (e.g., insect feeding deterrence) with purified compounds. Compare seasonal variation in metabolite levels via LC-MS .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.